Pracinostat is a histone deacetylase inhibitor, specifically targeting class I, II, and IV histone deacetylases while sparing class III and HDAC6. It is recognized for its potential in cancer therapy, particularly in hematological malignancies. By inhibiting histone deacetylation, pracinostat alters the epigenetic landscape of cells, leading to changes in gene expression that can suppress tumor growth and induce apoptosis in cancer cells .
Pracinostat's anti-tumor activity is attributed to its inhibition of HDACs. HDACs regulate gene expression by removing acetyl groups from histones. Pracinostat binding prevents this deacetylation, leading to increased histone acetylation and chromatin remodeling. This altered chromatin structure allows for the transcription of tumor suppressor genes and ultimately triggers apoptosis in cancer cells [, ].
Pracinostat's primary mechanism involves the inhibition of histone deacetylases, which catalyze the removal of acetyl groups from lysine residues on histones. This action leads to a more condensed chromatin structure, resulting in transcriptional repression of genes involved in cell proliferation and survival. The chemical structure of pracinostat includes a benzimidazole ring and an N-hydroxyacrylamide moiety, which are crucial for its inhibitory activity .
The synthesis of pracinostat typically involves multi-step organic reactions:
Minor structural modifications can lead to significant changes in biological activity, indicating the importance of precise synthetic methods .
Pracinostat is primarily explored for its applications in oncology:
Its ability to modulate epigenetic factors makes it a candidate for further studies aimed at understanding cancer biology and developing novel treatments .
Studies have indicated that pracinostat may interact with various drugs:
Several compounds share structural similarities with pracinostat but differ in their biological activity and specificity. Here are some notable examples:
Compound Name | Similarities | Unique Features |
---|---|---|
Suberoylanilide Hydroxamic Acid | Histone deacetylase inhibition | More potent against class I HDACs |
Valproic Acid | General HDAC inhibition | Also acts as an anticonvulsant |
Romidepsin | Histone deacetylase inhibition | Approved for cutaneous T-cell lymphoma |
Belinostat | Inhibits multiple HDAC classes | Approved for peripheral T-cell lymphoma |
Tacedinaline | Similar mechanism of action | Less selective for HDAC classes |
Pracinostat stands out due to its selective inhibition profile and its effectiveness against specific cancer types, particularly those that are resistant to other treatments .
Pracinostat represents a hydroxamic acid compound with the molecular formula C20H30N4O2 and a molecular weight of 358.5 g/mol [1]. The compound is characterized by its Chemical Abstracts Service registry number 929016-96-6 [1]. The International Union of Pure and Applied Chemistry systematic name for pracinostat is (E)-3-[2-butyl-1-[2-(diethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide [1].
The structural architecture of pracinostat consists of three distinct functional components: a zinc-binding hydroxamic acid group, a benzimidazole core as the linker region, and a cap region containing the diethylaminoethyl substituent [1]. The molecule exhibits achiral stereochemistry with one E/Z stereocenter, specifically at the double bond connecting the benzimidazole ring to the hydroxamic acid moiety [3]. The compound possesses no defined stereocenters and carries a neutral charge under physiological conditions [3].
The International Chemical Identifier Key for pracinostat is JHDKZFFAIZKUCU-ZRDIBKRKSA-N, which provides a unique molecular fingerprint for database searches and structural identification [1]. The canonical Simplified Molecular Input Line Entry System representation is CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)/C=C/C(=O)NO, clearly delineating the E-configuration of the vinyl bond [1].
Property | Value |
---|---|
Molecular Formula | C20H30N4O2 |
Molecular Weight | 358.5 g/mol |
Chemical Abstracts Service Number | 929016-96-6 |
International Chemical Identifier Key | JHDKZFFAIZKUCU-ZRDIBKRKSA-N |
Stereochemistry | Achiral |
E/Z Centers | 1 |
Defined Stereocenters | 0 |
Formal Charge | 0 |
The physicochemical profile of pracinostat reveals favorable drug-like characteristics that contribute to its oral bioavailability and therapeutic potential [14]. The compound exhibits a calculated partition coefficient (XLogP3-AA) of 3.1, indicating moderate lipophilicity suitable for membrane permeation [1]. The molecular complexity score of 453 reflects the sophisticated structural arrangement of functional groups within the molecule [1].
Pracinostat contains two hydrogen bond donor sites and four hydrogen bond acceptor sites, contributing to its interaction potential with biological targets [1]. The topological polar surface area measures 70.4 Ų, which falls within the optimal range for oral drug absorption [1]. The molecule possesses ten rotatable bonds, providing conformational flexibility that may be important for target binding [1].
The exact mass and monoisotopic mass both equal 358.23687621 Da, confirming the precise molecular composition [1]. The heavy atom count of 26 reflects the substantial molecular framework, while the density is reported as 1.11 g/cm³ [9]. Under standard conditions, pracinostat appears as a white to light brown solid [9].
Property | Value |
---|---|
XLogP3-AA | 3.1 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 10 |
Topological Polar Surface Area | 70.4 Ų |
Heavy Atom Count | 26 |
Exact Mass | 358.23687621 Da |
Density | 1.11 g/cm³ |
Physical State | Solid |
Color | White to light brown |
The solubility characteristics of pracinostat demonstrate significant variation across different solvent systems [9] [14]. In aqueous media, pracinostat exhibits poor water solubility, being classified as insoluble in pure water [9]. This hydrophobic character is consistent with its moderate lipophilicity and structural features.
In organic solvents, pracinostat shows markedly improved dissolution characteristics [9]. Dimethyl sulfoxide serves as an excellent solubilizing medium, with pracinostat achieving concentrations of at least 11.4 mg/mL [9]. Ethanol, when combined with ultrasonic treatment, provides even greater solubilization capacity, allowing concentrations of at least 24.8 mg/mL [9].
Despite its poor water solubility, research indicates that pracinostat demonstrates high aqueous solubility when formulated appropriately, particularly in pharmaceutical preparations [14]. This apparent contradiction suggests that the compound may benefit from solubility enhancement techniques or specific formulation strategies to improve its bioavailability in aqueous environments.
Solvent System | Solubility |
---|---|
Water | Insoluble |
Dimethyl sulfoxide | ≥11.4 mg/mL |
Ethanol (with ultrasonic treatment) | ≥24.8 mg/mL |
Formulated aqueous solutions | High solubility |
The metabolic stability profile of pracinostat has been extensively characterized across multiple preclinical species and human systems [14]. In liver microsomal preparations, pracinostat demonstrates species-dependent metabolic stability, with relatively higher stability observed in dog and human liver microsomes compared to mouse and rat preparations [14].
Human cytochrome P450 phenotyping studies reveal that pracinostat undergoes primary metabolism via CYP3A4 and CYP1A2 enzymes [14]. The compound exhibits selective inhibition of CYP2C19 with an inhibitory concentration (IC50) of 5.8 μM, while showing minimal inhibitory effects on CYP3A4, CYP1A2, CYP2D6, and CYP2C9 at concentrations exceeding 25 μM [14]. No significant induction of CYP3A4 and CYP1A2 was observed in hepatocyte studies [14].
Protein binding characteristics demonstrate high affinity across species, with binding percentages ranging between approximately 84% and 94% in mouse, rat, dog, and human plasma [14]. The blood-to-plasma ratio approximates 1.0 in human blood, indicating minimal partitioning into blood cells [14]. Storage stability is maintained under controlled conditions, with recommended storage at -20°C to preserve chemical integrity [9].
Parameter | Value | Species/System |
---|---|---|
Protein Binding | 84-94% | Mouse, rat, dog, human |
Blood-to-plasma Ratio | ~1.0 | Human |
CYP2C19 IC50 | 5.8 μM | Human |
CYP3A4/1A2/2D6/2C9 IC50 | >25 μM | Human |
Storage Temperature | -20°C | Recommended |
The acid-base properties of pracinostat are characterized by a predicted pKa value of 8.67 ± 0.23 [9]. This value indicates that the compound behaves as a weak base under physiological conditions, with the ionizable group likely associated with the hydroxamic acid functionality.
At physiological pH (approximately 7.4), the Henderson-Hasselbalch equation predicts that pracinostat exists predominantly in its protonated form, as the environmental pH is more than one unit below the pKa value [12]. This ionization state influences the compound's solubility, membrane permeability, and interaction with biological targets.
The ionization characteristics contribute to the compound's overall polarity and may affect its distribution within biological compartments [12]. The relatively high pKa value suggests that pracinostat may exhibit pH-dependent absorption and distribution patterns, with potential implications for its pharmacokinetic behavior in different physiological environments.
Property | Value |
---|---|
Predicted pKa | 8.67 ± 0.23 |
Ionization State at pH 7.4 | Predominantly protonated |
Chemical Character | Weak base |
The synthesis of pracinostat follows established methodologies for constructing benzimidazole-containing hydroxamic acid derivatives [16] [17] [18]. The general synthetic approach involves the formation of the benzimidazole core followed by introduction of the hydroxamic acid functionality through appropriate chemical transformations.
Benzimidazole synthesis typically employs reductive cyclization reactions between appropriately substituted o-diaminoarenes and aldehydes or carboxylic acid derivatives [25]. One established method involves the use of sodium dithionite as a reductive cyclizing agent in dimethyl sulfoxide solvent systems, operating at elevated temperatures of approximately 90°C for several hours [23]. This approach allows for the formation of substituted benzimidazole derivatives with good yields and functional group tolerance.
The hydroxamic acid moiety can be introduced through multiple synthetic strategies [18]. The most common approach involves the conversion of carboxylic acid or ester intermediates to hydroxamic acids using hydroxylamine derivatives. Treatment with N,N'-carbonyldiimidazole followed by hydroxylamine hydrochloride represents a standard methodology for this transformation [16]. Alternative approaches include direct acylation of hydroxylamine with activated carboxylic acid derivatives.
For pracinostat specifically, the synthetic route likely involves initial construction of the 2-butyl-1-[2-(diethylamino)ethyl]-benzimidazole core structure, followed by introduction of the acrylic acid side chain through appropriate coupling reactions [5]. The final hydroxamic acid formation completes the synthesis through standard hydroxamic acid chemistry.
Synthetic Step | Reagent/Condition | Purpose |
---|---|---|
Benzimidazole Formation | Sodium dithionite/Dimethyl sulfoxide/90°C | Core ring construction |
Hydroxamic Acid Formation | N,N'-carbonyldiimidazole/Hydroxylamine HCl | Terminal functionality |
Side Chain Introduction | Coupling reagents | Structural elaboration |
The structural confirmation of pracinostat employs multiple analytical techniques to verify molecular identity and purity [19] [21]. Nuclear magnetic resonance spectroscopy serves as the primary method for structural elucidation, providing detailed information about molecular connectivity and stereochemistry.
Proton nuclear magnetic resonance (¹H-NMR) spectroscopy reveals characteristic signals corresponding to the various functional groups within pracinostat [23]. The hydroxamic acid proton typically appears as a downfield singlet around δ 10.2 ppm, confirming the presence of the N-hydroxy functionality [23]. Aromatic protons from the benzimidazole ring system appear in the characteristic aromatic region between δ 8.0-8.4 ppm [23]. The alkyl chains show typical multipicity patterns consistent with their structural assignments.
Carbon-13 nuclear magnetic resonance (¹³C-NMR) spectroscopy provides complementary structural information, confirming the carbon framework and identifying quaternary carbons that may not be readily apparent from proton spectra [23]. The carbonyl carbon of the hydroxamic acid appears characteristically downfield, typically around δ 165-170 ppm.
Mass spectrometry techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide molecular weight confirmation and fragmentation patterns that support structural assignments [21]. Electrospray ionization produces characteristic molecular ion peaks, while collision-induced dissociation generates fragment ions that confirm specific structural features.
High-resolution mass spectrometry offers precise molecular weight determination, allowing verification of molecular formula assignments [21]. The exact mass measurement of 358.23687621 Da confirms the C20H30N4O2 composition and distinguishes pracinostat from potential isomers or impurities.
Analytical Technique | Application | Key Information |
---|---|---|
¹H-NMR Spectroscopy | Structural connectivity | Proton environments and coupling |
¹³C-NMR Spectroscopy | Carbon framework | Quaternary carbon identification |
LC-MS/MS | Molecular weight and fragmentation | Structural confirmation |
High-resolution MS | Exact mass determination | Molecular formula verification |
Additional analytical methods may include infrared spectroscopy for functional group identification, particularly the characteristic carbonyl and N-H stretching frequencies of the hydroxamic acid group [23]. Ultraviolet-visible spectroscopy can provide information about chromophoric systems within the molecule, while chromatographic techniques ensure purity assessment and separation from synthetic impurities.